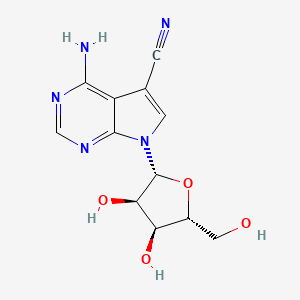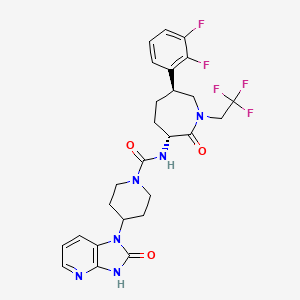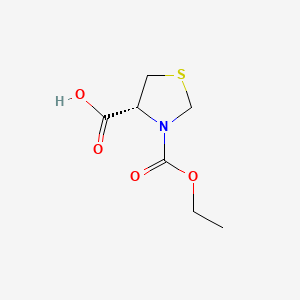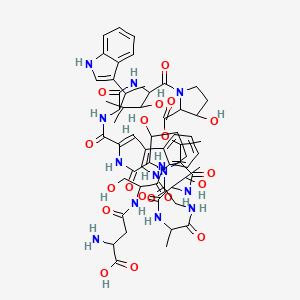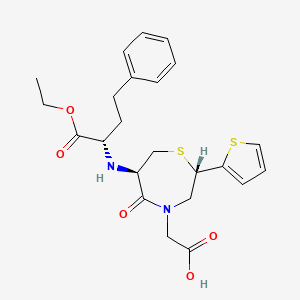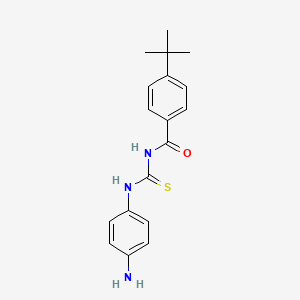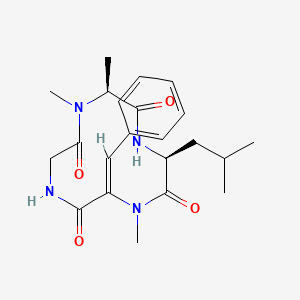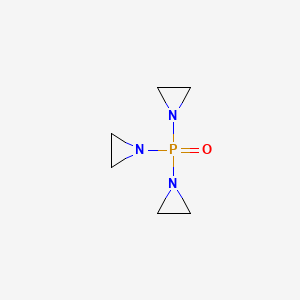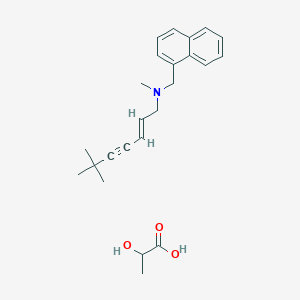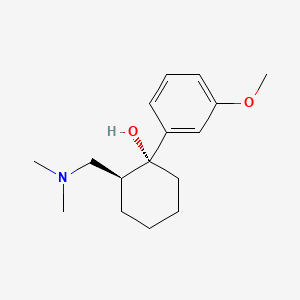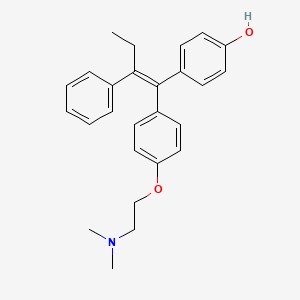![molecular formula C21H30Cl2N2O4 B1683073 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride CAS No. 41806-51-3](/img/structure/B1683073.png)
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride
描述
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride is a biochemical compound with the molecular formula C21H30Cl2N2O4 and a molecular weight of 445.38 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a bronchodilator by relaxing the smooth muscles in the airways, leading to improved airflow and reduced respiratory symptoms. The compound’s effects are mediated through its interaction with beta-adrenergic receptors, which play a crucial role in regulating bronchial smooth muscle tone .
相似化合物的比较
Similar Compounds
- NSC 305338
- W 10294A
Uniqueness
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride is unique due to its specific molecular structure and its ability to act as a long-acting bronchodilator with tolerable side effects. Compared to similar compounds, it has shown significant improvements in forced expiratory flow rates and has a longer duration of action .
属性
CAS 编号 |
41806-51-3 |
|---|---|
分子式 |
C21H30Cl2N2O4 |
分子量 |
408.9 g/mol |
IUPAC 名称 |
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride |
InChI |
InChI=1S/C21H28N2O4.ClH/c1-25-19-12-16-15-6-9-23(11-10-22-7-4-3-5-8-22)14-17(15)21(24)27-18(16)13-20(19)26-2;/h12-13H,3-11,14H2,1-2H3;1H |
InChI 键 |
XALXYYFPCSMBBL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(CN(CC3)CCN4CCCCC4)C(=O)O2)OC.Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)C3=C(CN(CC3)CCN4CCCCC4)C(=O)O2)OC.Cl.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
41806-51-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,2,3,4-tetrahydro-8,9-dimethoxy-3-(2-piperidinoethyl)-5H-(1)benzopyrano(3,4-c)pyridin-5-one dihydrochloride W 10 294A W-10294A W10294A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


